N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-tosylbutanamide
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Overview
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-tosylbutanamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a chromeno-thiazole moiety, which is known for its diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
Compounds with similar structures, such as chromone and thiazole derivatives, have been reported to exhibit various pharmacological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in cellular processes.
Mode of Action
It’s worth noting that chromone and thiazole derivatives have been reported to disrupt dna replication processes, inhibit bacterial and cancer cell proliferation, and exhibit anti-inflammatory activities . This suggests that the compound may interact with its targets to modulate these processes, leading to changes in cellular functions.
Biochemical Pathways
Given the reported activities of similar compounds, it’s plausible that the compound may influence pathways related to inflammation, cell proliferation, and dna replication .
Pharmacokinetics
The solubility of related thiazole compounds in water, alcohol, and ether suggests that the compound may have similar properties, which could influence its bioavailability.
Result of Action
Based on the reported activities of similar compounds, it’s plausible that the compound may induce changes in cell proliferation, inflammation, and dna replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-tosylbutanamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-amino-3-iodochromones with amines and carbon disulfide, followed by further functionalization to introduce the tosylbutanamide group . The reaction conditions often include the use of copper catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-tosylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs .
Scientific Research Applications
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-tosylbutanamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-amino-9H-chromeno[2,3-d]thiazol-9-ones: These compounds share a similar chromeno-thiazole structure and exhibit comparable biological activities.
4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives: These compounds also contain a thiazole ring and have been studied for their potential therapeutic applications.
Uniqueness
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-tosylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tosylbutanamide moiety, in particular, enhances its solubility and bioavailability, making it a promising candidate for drug development.
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c1-14-8-10-15(11-9-14)29(25,26)12-4-7-19(24)22-21-23-20-16-5-2-3-6-17(16)27-13-18(20)28-21/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNDZKSENJFBBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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